(6-Chloro-5-nitropyridin-2-yl)methanol
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Overview
Description
(6-Chloro-5-nitropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (6-Chloro-5-nitropyridin-2-yl)methanol involves the reduction of ethyl 6-chloro-5-nitropicolinate using diisobutylaluminium hydride (DIBAL) in tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is carried out by slowly adding DIBAL to a solution of ethyl 6-chloro-5-nitropicolinate in DCM, followed by stirring and further addition of DIBAL. The resulting mixture is then treated with a saturated solution of Rochelle salt, extracted with DCM, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions often use bases or catalysts to facilitate the reaction.
Major Products Formed
Oxidation: 6-Chloro-5-nitropicolinaldehyde.
Reduction: 6-Chloro-5-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridinylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-5-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes[][1].
Mechanism of Action
The mechanism of action of (6-Chloro-5-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target proteins.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-5-nitropyridin-3-yl)methanol: Similar structure but with a different position of the nitro group[][1].
(6-Methyl-5-nitropyridin-2-yl)methanol: Similar structure with a methyl group instead of a chloro group.
(2-Chloro-6-methylpyridin-4-yl)methanol: Similar structure with different positions of the substituents.
Uniqueness
(6-Chloro-5-nitropyridin-2-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C6H5ClN2O3 |
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Molecular Weight |
188.57 g/mol |
IUPAC Name |
(6-chloro-5-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2 |
InChI Key |
BSODWGSEPKGMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.